2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one
Description
This compound features a benzoxazole core linked via a sulfanyl group to a ketone-functionalized piperazine moiety. The piperazine ring is further substituted with a cyclopropane-carbonyl group bearing a thiophen-2-yl substituent. This hybrid structure combines heterocyclic motifs (benzoxazole, thiophene, piperazine) and a strained cyclopropane ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-19(13-29-21-22-16-4-1-2-5-17(16)27-21)23-7-9-24(10-8-23)20(26)15-12-14(15)18-6-3-11-28-18/h1-6,11,14-15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOVSMYUCZNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3O2)C(=O)C4CC4C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiophene intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one exhibit significant anticancer properties:
- Cell Proliferation Inhibition : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic Insights : Investigations into its effects on signaling pathways have shown alterations in pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : Studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance their effectiveness, making it a candidate for developing new combination therapies.
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives, including our compound, demonstrating significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Based Analogues
- Compound RTC1 (4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Replaces the cyclopropane-carbonyl group with a trifluoromethylphenyl-substituted piperazine. Key difference: The absence of a cyclopropane ring eliminates ring strain, which may affect conformational stability and binding kinetics.
- Compound MK22 (3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one): Substitutes the benzoxazole-sulfanyl group with a thiophene-thioether chain.
Benzoxazole vs. Benzimidazole Derivatives
- 2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS 793690-38-7): Replaces benzoxazole with a benzimidazole core. The NH group in benzimidazole provides an additional hydrogen bond donor (HBD count = 1 vs. 0 in the target compound), which may enhance binding to polar targets (e.g., GPCRs or DNA) . Physicochemical contrast: Higher topological polar surface area (TPSA = 77.5 Ų vs. ~65 Ų for the target compound), suggesting reduced blood-brain barrier penetration .
Cyclopropane-Containing Analogues
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) :
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzoxazole moiety , a thiophene ring , and a piperazine unit , which are known to contribute to various pharmacological effects.
Structural Analysis
The molecular formula of the compound is with a molecular weight of approximately 402.5 g/mol . The structural components can be categorized as follows:
| Component | Description |
|---|---|
| Benzoxazole Moiety | Imparts potential anti-cancer and anti-inflammatory properties |
| Thiophene Ring | Associated with antimicrobial and antioxidant activities |
| Piperazine Unit | Often linked to neuropharmacological effects |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The common synthetic route includes the reaction of ethyl chloroacetate with 2-mercaptobenzoxazole, followed by further reactions with cyclopentadiene and other reagents under specific conditions.
Biological Activity
While the specific biological activity of this compound is not fully elucidated, related compounds have demonstrated various pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, Schiff bases derived from benzoxazole and thiophene derivatives have been tested against several bacterial strains, exhibiting promising results .
- Antioxidant Activity : The antioxidant potential of related compounds has been evaluated using the DPPH method, where they exhibited considerable activity compared to standard antioxidants .
- Anti-inflammatory Activity : Some derivatives have demonstrated strong inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that the compound may also possess anti-inflammatory properties .
- Neuropharmacological Effects : The piperazine component is often associated with neuroactive effects, indicating potential applications in treating neurological disorders.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A series of benzoxazole derivatives were synthesized and tested against various bacteria using disk diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity, potentially paving the way for new antibiotic agents .
- Study on Anti-inflammatory Effects : Research focused on thiazole derivatives showed strong inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models. These findings suggest that similar mechanisms could be explored for the benzoxazole-thiophene compound .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for successful synthesis?
The synthesis involves multi-step protocols, including:
- Acylation of piperazine : Reacting piperazine derivatives with cyclopropanecarbonyl chloride under reflux in ethanol, using potassium carbonate as a base to facilitate nucleophilic substitution .
- Thioether formation : Coupling benzoxazole-2-thiol with an activated alkyl/aryl halide intermediate via nucleophilic aromatic substitution (SNAr), often requiring anhydrous conditions and catalysts like DMF or DMSO .
- Purification : Silica gel column chromatography with eluents such as ethyl acetate/petroleum ether (1:1) to isolate the target compound . Key conditions include controlled temperature during cyclopropane formation and inert atmospheres to prevent oxidation of sulfur-containing moieties.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves the 3D structure, confirming the cyclopropane geometry and piperazine acylation. Hydrogen bonding patterns (e.g., C=O⋯H–N interactions) validate the trifluoroacetate counterion in related analogs .
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm for benzoxazole and thiophene) and cyclopropane protons (δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 469.12 for a related structure) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Reaction parameter analysis : Compare temperature, solvent polarity, and catalyst loading across studies. For example, trifluoroacetic acid (TFA) in dichloromethane may improve acylation efficiency over ethanol .
- Orthogonal validation : Use HPLC to assess purity and 2D NMR to resolve signal ambiguities. For instance, conflicting NOESY correlations might indicate stereochemical variability in cyclopropane derivatives .
- By-product identification : LC-MS can detect side products (e.g., over-oxidized thiophene rings), guiding optimization of reducing agents like NaBH₄ .
Q. What strategies optimize the cyclopropanation step during synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)₂) enhance [2+1] cycloaddition between thiophene-2-carbaldehyde and diazo compounds.
- Solvent effects : Non-polar solvents (e.g., toluene) favor cyclopropane ring closure over ring-opening side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of the cyclopropane moiety.
Q. How can the benzoxazole-thioether moiety’s stability be evaluated under varying pH and temperature conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor via HPLC for cleavage of the C–S bond.
- Computational modeling : DFT calculations predict electron density at the sulfur atom, identifying susceptibility to nucleophilic attack .
Q. What purification challenges arise for this compound, and how can they be mitigated?
- Solubility issues : The compound’s hydrophobicity may require gradient elution (e.g., 10–50% ethyl acetate in hexane) during column chromatography .
- Co-eluting impurities : Use preparative TLC or reverse-phase HPLC with C18 columns for higher resolution .
Methodological Guidance
- Stereochemical analysis : For cyclopropane derivatives, employ NOESY to distinguish cis and trans configurations. For example, cross-peaks between cyclopropane protons and adjacent carbonyl groups confirm spatial proximity .
- Reaction troubleshooting : If acylation yields drop below 40%, replace K₂CO₃ with stronger bases (e.g., DBU) or switch to DMF as a solvent to enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
